molecular formula C20H14ClN3O2 B3500295 6-CHLORO-N-[(FURAN-2-YL)METHYL]-2-(PYRIDIN-2-YL)QUINOLINE-4-CARBOXAMIDE

6-CHLORO-N-[(FURAN-2-YL)METHYL]-2-(PYRIDIN-2-YL)QUINOLINE-4-CARBOXAMIDE

Cat. No.: B3500295
M. Wt: 363.8 g/mol
InChI Key: IJEFDIVLSMGIQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-N-[(furan-2-yl)methyl]-2-(pyridin-2-yl)quinoline-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinoline core, substituted with a pyridine ring, a furan ring, and a carboxamide group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[(furan-2-yl)methyl]-2-(pyridin-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-[(furan-2-yl)methyl]-2-(pyridin-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

6-Chloro-N-[(furan-2-yl)methyl]-2-(pyridin-2-yl)quinoline-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 6-chloro-N-[(furan-2-yl)methyl]-2-(pyridin-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-N-[(furan-2-yl)methyl]-2-(pyridin-2-yl)quinoline-4-carboxamide is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-chloro-N-(furan-2-ylmethyl)-2-pyridin-2-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O2/c21-13-6-7-17-15(10-13)16(20(25)23-12-14-4-3-9-26-14)11-19(24-17)18-5-1-2-8-22-18/h1-11H,12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJEFDIVLSMGIQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-CHLORO-N-[(FURAN-2-YL)METHYL]-2-(PYRIDIN-2-YL)QUINOLINE-4-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
6-CHLORO-N-[(FURAN-2-YL)METHYL]-2-(PYRIDIN-2-YL)QUINOLINE-4-CARBOXAMIDE
Reactant of Route 3
6-CHLORO-N-[(FURAN-2-YL)METHYL]-2-(PYRIDIN-2-YL)QUINOLINE-4-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
6-CHLORO-N-[(FURAN-2-YL)METHYL]-2-(PYRIDIN-2-YL)QUINOLINE-4-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
6-CHLORO-N-[(FURAN-2-YL)METHYL]-2-(PYRIDIN-2-YL)QUINOLINE-4-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
6-CHLORO-N-[(FURAN-2-YL)METHYL]-2-(PYRIDIN-2-YL)QUINOLINE-4-CARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.